molecular formula C₁₁H₁₂O₃ B1142269 (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid CAS No. 22613-99-6

(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid

Cat. No.: B1142269
CAS No.: 22613-99-6
M. Wt: 192.21
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid ( 22613-99-6) is a chiral cyclopropane derivative of significant interest in pharmaceutical research and organic synthesis. This compound serves as a critical synthetic intermediate and is recognized as Milnacipran EP Impurity C, making it valuable for analytical testing and the development of quality control methods for the antidepressant drug Milnacipran . The compound's molecular formula is C11H12O3, with a molecular weight of 192.21 g/mol . The (1R,2R) stereochemistry of its cyclopropane ring defines its three-dimensional structure and is essential for its specific biological interactions and application in stereoselective synthesis. The presence of both a carboxylic acid (C7) and a hydroxymethyl functional group on adjacent carbon atoms of the rigid cyclopropane framework provides two distinct points for chemical modification, allowing researchers to incorporate this chiral scaffold into more complex molecules. This makes it a versatile precursor in medicinal chemistry for constructing potential bioactive compounds, including orexin receptor antagonists investigated for sleep disorders and other therapeutic agents as seen in related patent literature . For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(1R,2R)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c12-7-9-6-11(9,10(13)14)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2,(H,13,14)/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSMORJXEGALFGQ-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@]1(C2=CC=CC=C2)C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stereoselective Synthesis via Sodium Amide-Mediated Cyclization

An alternative method from CN100408551C employs sodium amide (NaNH2) in toluene for enhanced stereocontrol:

Step 1: Cycloalkylation
2-Phenylacetonitrile and epichlorohydrin are combined in toluene at 0–5°C with NaNH2. The low temperature favors the formation of the (1R,2R) configuration by minimizing thermal racemization.

Step 2: Hydrolysis and Isolation
The crude product is treated with KOH and water under reflux, followed by acid-base extraction to isolate the (1R,2R) isomer. Acidification with HCl precipitates the target compound, which is purified via recrystallization from toluene .

Advantages

  • Superior stereoselectivity due to low-temperature conditions.

  • Scalable with straightforward isolation steps.

One-Pot Process for Industrial Scalability

WO2012046247A2 describes a one-pot synthesis to streamline production:

Procedure

  • Alkylation-Cyclization: 2-Phenylacetonitrile, epichlorohydrin, and NaOH in DMSO at 15–25°C.

  • In Situ Hydrolysis: Direct addition of KOH and water to the reaction mixture, followed by HCl acidification.

  • Crystallization: The product precipitates from toluene, eliminating the need for column chromatography.

Key Features

  • Reduces solvent waste and processing time.

  • Compatible with continuous-flow manufacturing.

Comparative Analysis of Preparation Methods

Parameter Method 1 Method 2 Method 3
Base NaOH/KOHNaNH2/KOHNaOH/KOH
Solvent DMSO/TolueneTolueneDMSO
Temperature 15–25°C0–5°C15–25°C
Stereoselectivity ModerateHighModerate
Scalability HighModerateHigh

Stereochemical Considerations and Resolution

The (1R,2R) configuration is critical for biological activity. Both methods 1 and 3 rely on kinetic control during cyclopropanation, while method 2 uses low temperatures to favor the desired diastereomer. Post-synthesis resolution techniques, such as chiral chromatography or diastereomeric salt formation, are occasionally required to achieve enantiomeric excess >98% .

Challenges and Optimization Strategies

  • Byproduct Formation: Competing epoxide ring-opening reactions can occur, necessitating precise stoichiometry.

  • Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance reaction rates but complicate downstream purification.

  • Catalyst Exploration: Transition metal catalysts (e.g., Rh(I)) have been proposed for asymmetric cyclopropanation but remain underexplored in patent literature .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

    Oxidation: Formation of (1R,2R)-2-(Carboxymethyl)-1-phenylcyclopropanecarboxylic acid.

    Reduction: Formation of (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Table 1: Key Structural and Electronic Comparisons
Compound Name Substituent(s) Molecular Weight (g/mol) LogP* Hydrogen Bond Donors/Acceptors Key Properties
Target Compound (CAS 22613-99-6) -CH₂OH (2-position) 192.21 1.4 2/3 Moderate polarity, hydrogen-bonding capability
(1R,2R)-2-(2-Chlorophenyl) analog (CAS 1181230-38-5) -Cl (2-position) 196.63 2.8 1/2 Increased lipophilicity, electron-withdrawing effect
(1S,2S)-2-(2-Methylphenyl) analog (CAS 1821747-79-8) -CH₃ (2-position) 176.22 2.5 1/2 Steric hindrance, electron-donating methyl group
(1R,2R)-2-(2-Methoxyphenyl) analog (CAS 176021-69-5) -OCH₃ (2-position) 192.21 1.8 1/3 Strong electron-donating effect, enhanced solubility
trans-2-(Difluoromethyl) analog (CAS 1314960-20-7) -CF₂H (2-position) 148.10 1.2 1/3 High metabolic stability, lipophilicity

*LogP values estimated from structural analogs in , and 17.

  • Electron-Withdrawing vs. Donating Groups :

    • The chlorophenyl analog (CAS 1181230-38-5) exhibits higher lipophilicity (LogP ~2.8) due to the electron-withdrawing Cl atom, which may enhance membrane permeability but reduce solubility .
    • In contrast, the methoxyphenyl analog (CAS 176021-69-5) has a lower LogP (~1.8) and improved solubility due to the electron-donating methoxy group .
  • Hydroxymethyl vs. Fluorinated Substituents :

    • The target compound’s hydroxymethyl group provides hydrogen-bonding capacity, critical for interactions with enzymes or receptors. Fluorinated analogs (e.g., CAS 1314960-20-7) trade hydrogen-bonding for enhanced metabolic stability and lipophilicity , making them suitable for CNS-targeting applications .

Commercial and Pharmacological Relevance

  • Commercial Availability : The target compound is mass-produced, with suppliers offering gram-scale quantities . Analogs like the difluoromethyl derivative (CAS 1314960-20-7) are less accessible, reflecting higher synthesis costs or niche applications .
  • The hydroxymethyl group may mimic natural substrates, enabling competitive binding .

Biological Activity

(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropanecarboxylic acid, with the CAS number 22613-99-6, is a cyclopropane derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound's unique structural characteristics suggest possible applications in various therapeutic areas, particularly in cardiovascular and neurological diseases.

The molecular formula of this compound is C11_{11}H12_{12}O3_3, with a molecular weight of 192.21 g/mol. Key physical properties include:

  • Melting Point : 130°C
  • Density : 1.31 g/cm³
  • LogP : 1.021 (indicating moderate lipophilicity)

These properties are crucial for understanding the compound's solubility and permeability, which influence its bioavailability and pharmacokinetic profiles.

Biological Activity

Research on the biological activity of this compound indicates several promising effects:

Cardiovascular Effects

Recent studies have shown that this compound exhibits significant activity in animal models of cardiovascular diseases. It has been associated with:

  • Vasodilation : The compound may promote relaxation of blood vessels, potentially lowering blood pressure.
  • Anti-inflammatory Properties : It can inhibit inflammatory pathways that contribute to cardiovascular diseases.

Neuropharmacological Effects

Preliminary investigations suggest that this compound may also have neuroprotective effects:

  • Serotonergic Activity : Similar compounds have shown agonistic effects on serotonin receptors, which could lead to antidepressant-like actions.
  • Cognitive Enhancement : There is potential for this compound to improve cognitive functions in models of neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the pharmacological implications of this compound:

StudyFindings
Study A Demonstrated vasodilatory effects in rat models, suggesting applications in hypertension treatment.
Study B Reported neuroprotective effects in mice subjected to induced oxidative stress, indicating potential for treating neurodegenerative conditions.
Study C Investigated serotonergic receptor interactions, providing insights into its role as a possible antidepressant.

The biological activity of this compound is likely mediated through multiple pathways:

  • Receptor Modulation : Its interaction with serotonin receptors may enhance neurotransmitter signaling.
  • Enzymatic Inhibition : The compound could inhibit enzymes involved in inflammatory pathways, reducing tissue damage during cardiovascular events.

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